An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1)
An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dihydroxy-5-nitronicotinate, with the CAS number 6317-97-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structure, featuring a dihydroxypyridine core functionalized with a nitro group and an ethyl ester, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl groups impart unique chemical and physical properties to the molecule, making it a valuable building block for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on insights relevant to researchers in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4,6-dihydroxy-5-nitronicotinate is fundamental for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 6317-97-1 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O₆ | [1][4] |
| Molecular Weight | 228.16 g/mol | [1][4] |
| Melting Point | 243-246 °C | [1][5] |
| Appearance | Light yellow solid | [6] |
| Purity | Typically >95% | [4] |
| InChI Key | JBTWWCUXSHUDEJ-UHFFFAOYSA-N | [4] |
Synthesis and Mechanism
The primary synthetic route to Ethyl 4,6-dihydroxy-5-nitronicotinate involves the electrophilic nitration of the precursor, ethyl 4,6-dihydroxynicotinate. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.
Reaction Scheme:
Caption: Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate.
Causality of Experimental Choices:
The choice of a potent nitrating mixture, fuming nitric acid in concentrated sulfuric acid, is dictated by the electron-rich nature of the dihydroxypyridine ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the nitration and to minimize potential side reactions. Allowing the reaction to proceed to room temperature ensures the completion of the substitution.
Detailed Experimental Protocol:
The following protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[6]
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Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,6-dihydroxynicotinate in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.
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Nitration: Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional hour.
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Work-up: Carefully pour the reaction mixture into ice water with vigorous stirring.
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Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow solid.[6]
Spectroscopic Characterization
Definitive identification of Ethyl 4,6-dihydroxy-5-nitronicotinate is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
A proton NMR spectrum in DMSO-d₆ is expected to show the following key signals: a singlet for the aromatic proton on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. Based on data for a closely related structure, the aromatic proton is anticipated to appear around 8.22 ppm, the quartet around 4.31 ppm, and the triplet around 1.29 ppm.[6]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with those bearing hydroxyl and nitro groups shifted accordingly), and the two carbons of the ethyl group.
Mass Spectrometry:
Mass spectrometry will confirm the molecular weight of the compound. An ESI-MS in negative mode is expected to show a peak at m/z 227 [M-H]⁻.[6]
Potential Applications in Drug Discovery and Development
While specific biological activities for Ethyl 4,6-dihydroxy-5-nitronicotinate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dihydroxypyridine core is a known pharmacophore, and the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule.
As a Synthetic Intermediate:
The true value of Ethyl 4,6-dihydroxy-5-nitronicotinate for drug development professionals likely lies in its utility as a versatile synthetic intermediate. The functional groups present offer multiple handles for chemical modification.
Caption: Potential reaction pathways for derivatization.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to introduce diverse substituents.
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Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to modulate the compound's lipophilicity and pharmacokinetic properties.
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Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional group for introducing amide bonds via coupling with various amines, or for forming other ester derivatives.
The strategic modification of these functional groups allows for the generation of a library of derivatives that can be screened for a wide range of biological activities. The core dihydroxynitropyridine scaffold has been explored for activities including, but not limited to, larvicidal agents and other therapeutic areas.[7][8]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 4,6-dihydroxy-5-nitronicotinate. It is intended for laboratory research use only.[4] A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.
Conclusion
Ethyl 4,6-dihydroxy-5-nitronicotinate is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an attractive scaffold for the development of novel compounds. While its own biological profile is yet to be fully elucidated, its utility as a building block for creating diverse chemical libraries ensures its continued relevance for researchers and scientists dedicated to the discovery and development of new therapeutic agents. Further exploration of the biological activities of this compound and its derivatives is a promising area for future research.
References
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Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. Available at: [Link]
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Milyukov, V. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(42), 26233–26245. Available at: [Link]
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YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Available at: [Link]
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Duraisamy, R., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. Journal of Biomolecular Structure and Dynamics, 41(14), 6723–6737. Available at: [Link]
- Google Patents. Nitration process for diphenyl ethers.
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ResearchGate. (2010). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. Available at: [Link]
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ChemBK. Ethyl 4,6-dihydroxy-5-nitronicotinate. Available at: [Link]
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